REACTION_CXSMILES
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[CH3:1]O.S(Cl)(Cl)=O.[NH2:7][C:8]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]>>[NH2:7][C:8]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([O:12][CH3:1])=[O:11]
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Name
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|
Quantity
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3 mL
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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1.43 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
1.71 g
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Type
|
reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1Cl
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Type
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CUSTOM
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Details
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with stirring at −5° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a stirrer, a reflux condenser
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Type
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ADDITION
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Details
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was added dropwise
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Type
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STIRRING
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Details
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with stirring at −5° C
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Type
|
STIRRING
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Details
|
Then, the mixture was stirred at room temperature for 15 hours and at 65° C. for 17 hours
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Duration
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17 h
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Name
|
|
Type
|
|
Smiles
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NC1=C(C(=O)OC)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |